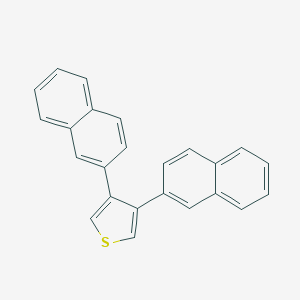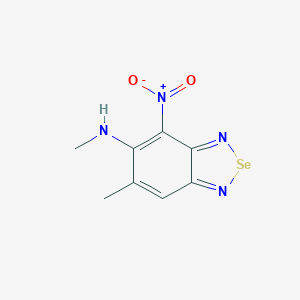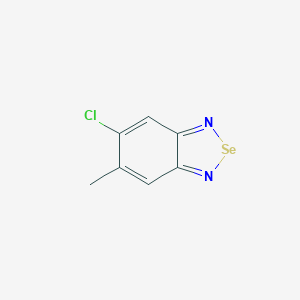
Urea, 1-(4-methoxy-1-naphthylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1-(4-methoxy-1-naphthylmethyl)- is a chemical compound that has been widely used in scientific research. It is commonly referred to as MNMU and is a derivative of urea. The compound is used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Wirkmechanismus
MNMU is a fluorescent probe that binds to proteins and nucleic acids. Its mechanism of action involves the formation of a covalent bond between the aldehyde group of MNMU and the amino groups of proteins and nucleic acids. This covalent bond results in the formation of a stable adduct that emits fluorescence upon excitation. The fluorescence emission of MNMU is highly sensitive to changes in the microenvironment, such as pH, temperature, and ionic strength, making it a valuable tool for studying biological processes.
Biochemische Und Physiologische Effekte
MNMU has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including proteases and kinases. MNMU has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Moreover, MNMU has been shown to modulate the activity of ion channels, providing insights into the mechanisms of ion channel regulation.
Vorteile Und Einschränkungen Für Laborexperimente
MNMU has several advantages for lab experiments. It is easy to synthesize, has high purity, and is readily available. MNMU is also highly sensitive to changes in the microenvironment, making it a valuable tool for studying biological processes. However, MNMU has some limitations. It is not suitable for in vivo studies due to its low membrane permeability. Moreover, MNMU has a short half-life, making it unsuitable for long-term studies.
Zukünftige Richtungen
MNMU has several potential future directions in scientific research. It can be used to study the interaction of drugs with their targets, providing valuable insights into drug discovery and development. MNMU can also be used to study the mechanisms of ion channel regulation, providing insights into the development of novel ion channel modulators. Moreover, MNMU can be used to study the mechanisms of apoptosis, providing insights into the development of novel anticancer agents.
Conclusion
MNMU is a valuable tool for scientific research. Its simple synthesis method, high purity, and sensitivity to changes in the microenvironment make it a valuable tool for studying biological processes. MNMU has been extensively used in biochemistry and pharmacology and has several potential future directions in scientific research. Its advantages and limitations should be considered when designing experiments, and it should be used with caution in in vivo studies.
Synthesemethoden
MNMU can be synthesized using a simple method that involves the reaction of 4-methoxy-1-naphthaldehyde with urea in the presence of a catalyst. The reaction yields MNMU as a white powder with a purity of over 95%. The synthesis method is simple and efficient, making MNMU readily available for scientific research.
Wissenschaftliche Forschungsanwendungen
MNMU has been extensively used in scientific research, particularly in the fields of biochemistry and pharmacology. It has been used as a fluorescent probe to study the binding of ligands to proteins and nucleic acids. MNMU has also been used to study the enzymatic activity of various enzymes, including proteases, kinases, and phosphatases. Moreover, MNMU has been used to study the interaction of drugs with their targets, providing valuable insights into drug discovery and development.
Eigenschaften
CAS-Nummer |
102613-42-3 |
|---|---|
Produktname |
Urea, 1-(4-methoxy-1-naphthylmethyl)- |
Molekularformel |
C13H14N2O2 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
1-(4-methoxynaphthalen-1-yl)-3-methylurea |
InChI |
InChI=1S/C13H14N2O2/c1-14-13(16)15-11-7-8-12(17-2)10-6-4-3-5-9(10)11/h3-8H,1-2H3,(H2,14,15,16) |
InChI-Schlüssel |
HOTQCDOWCCRBHP-UHFFFAOYSA-N |
SMILES |
CNC(=O)NC1=CC=C(C2=CC=CC=C21)OC |
Kanonische SMILES |
CNC(=O)NC1=CC=C(C2=CC=CC=C21)OC |
Andere CAS-Nummern |
102613-42-3 |
Synonyme |
1-(4-Methoxy-1-naphthyl)-3-methylurea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



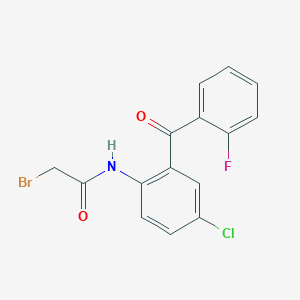
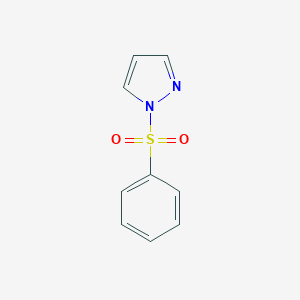
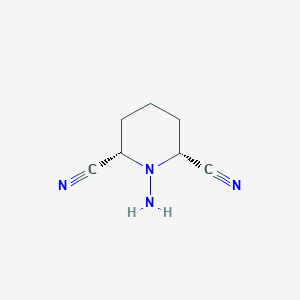
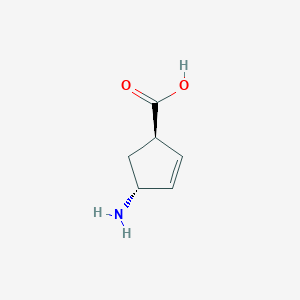
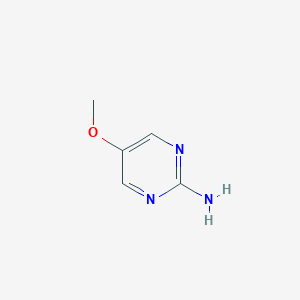
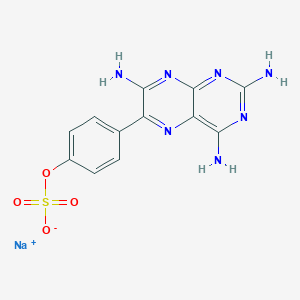
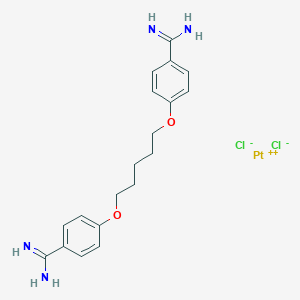
![4-Methylthieno[3,4-b]pyridine](/img/structure/B19469.png)


